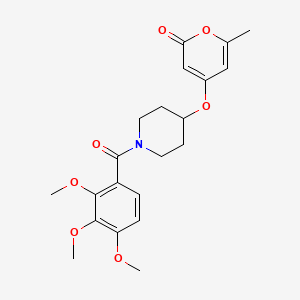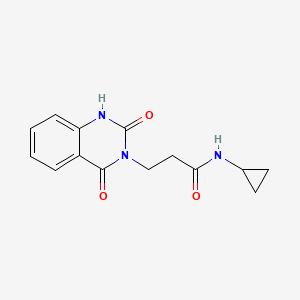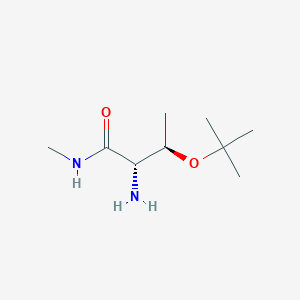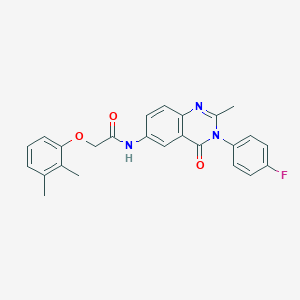
2-(2,3-dimethylphenoxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing different functional groups. For instance, the quinazolinone moiety could be synthesized via a cyclization reaction involving anthranilic acid and a suitable amine . The introduction of the fluorophenyl and dimethylphenoxy groups would likely involve further steps, possibly including nucleophilic aromatic substitution reactions .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For instance, the amide group could participate in hydrolysis or condensation reactions, while the aromatic rings could undergo electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación
Structural Aspects and Properties
This compound is related to amide-containing isoquinoline derivatives, which have been studied for their structural aspects. Specifically, compounds like N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, which share a structural similarity, have been examined for their ability to form gels and crystalline salts with mineral acids. These compounds also form host–guest complexes with certain hydroxybenzenes, showing enhanced fluorescence emission, a property potentially useful for scientific applications like imaging and sensing (Karmakar, Sarma, & Baruah, 2007).
Antitumor Activity
Quinazolinone analogues, similar in structure to the compound , have demonstrated significant antitumor activity. For example, certain benzyl-substituted-4(3H)-quinazolinones have shown broad-spectrum antitumor activity, indicating the potential of these compounds in cancer research and therapy (Al-Suwaidan et al., 2016).
Antimicrobial and Anticancer Potentials
2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, similar in structure, have been synthesized and shown significant antimicrobial and anticancer activities. Their molecular docking studies indicate potential as lead compounds in drug design for antimicrobial and anticancer molecules (Mehta et al., 2019).
Vibrational Spectroscopy and Molecular Docking Studies
Vibrational spectroscopy and molecular docking studies of similar quinazolinone derivatives have been conducted, demonstrating their potential in structural analysis and drug design. These studies include molecular electrostatic potential and frontier molecular orbital analysis, providing insights into the molecular interactions and properties of these compounds (El-Azab et al., 2016).
Potential as Neurokinin-1 Receptor Antagonists
Related compounds have been studied as neurokinin-1 receptor antagonists. These studies focus on their efficacy in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression, suggesting potential applications in neurological research and therapy (Harrison et al., 2001).
Anticancer Agents Synthesis
The synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure, analogous to the compound , has been explored for their potential as anticancer agents. These compounds showed inhibitory activities against various cancer cell lines, indicating their relevance in cancer research and drug development (Fang et al., 2016).
Direcciones Futuras
The potential applications and future directions for research on this compound would likely depend on its physical and chemical properties, as well as any biological activity it might exhibit. Compounds with similar structures have been investigated for their potential as pharmaceuticals, among other applications .
Propiedades
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3/c1-15-5-4-6-23(16(15)2)32-14-24(30)28-19-9-12-22-21(13-19)25(31)29(17(3)27-22)20-10-7-18(26)8-11-20/h4-13H,14H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDPZZPTLTURKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2934595.png)
![N-(2-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2934597.png)

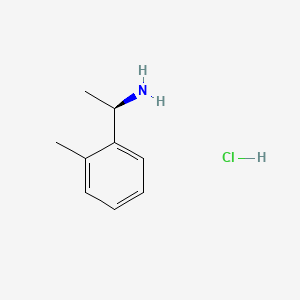
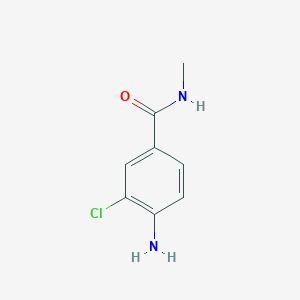
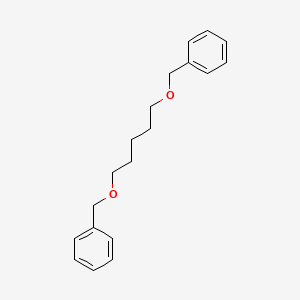
![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2934604.png)
methyl}acetamido)acetate](/img/structure/B2934605.png)
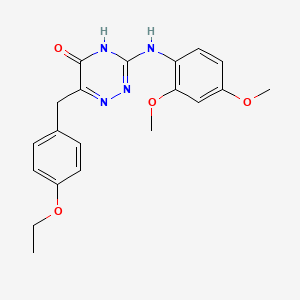
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2934612.png)
